molecular formula C18H30N4O3S B2830395 7-(2-Methoxyethyl)-3-methyl-8-nonylsulfanylpurine-2,6-dione CAS No. 371959-53-4

7-(2-Methoxyethyl)-3-methyl-8-nonylsulfanylpurine-2,6-dione

Cat. No.: B2830395
CAS No.: 371959-53-4
M. Wt: 382.52
InChI Key: YEHQNLUOIJXJJI-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-3-methyl-8-nonylsulfanylpurine-2,6-dione is a synthetic organic compound with a complex structure. It belongs to the class of purine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a methoxyethyl group, a methyl group, and a nonylsulfanyl group attached to the purine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-nonylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with 2-methoxyethyl bromide under basic conditions, followed by the introduction of a nonylsulfanyl group through a nucleophilic substitution reaction. The final step involves the methylation of the purine ring using methyl iodide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methoxyethyl)-3-methyl-8-nonylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the nonylsulfanyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

7-(2-Methoxyethyl)-3-methyl-8-nonylsulfanylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-nonylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Methoxyethyl)-3-methyl-8-nonylsulfanylpurine-2,6-dione: shares structural similarities with other purine derivatives such as caffeine, theobromine, and theophylline.

    Unique Features: The presence of the nonylsulfanyl group and the specific substitution pattern on the purine ring make this compound unique compared to other purine derivatives.

Highlighting Uniqueness

    Structural Uniqueness: The combination of the methoxyethyl, methyl, and nonylsulfanyl groups attached to the purine ring is unique to this compound.

    Biological Activity: The specific substitution pattern may confer unique biological activities that are not observed in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-nonylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3S/c1-4-5-6-7-8-9-10-13-26-18-19-15-14(22(18)11-12-25-3)16(23)20-17(24)21(15)2/h4-13H2,1-3H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHQNLUOIJXJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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